Stereochemical Identity: Documented Requirement of (S)-Configuration in Two Independent TRPM8 Antagonist Lead Series vs. (3R)-Enantiomer and Racemate
The (S)-enantiomer hydrochloride (CAS 1459793-02-2) is explicitly cited as the starting material in two independently published TRPM8 antagonist programs — the KPR-2579 (α-phenylglycinamide) series and the N-acyl-N-indanyl-α-phenylglycinamide (compound 13x) series — whereas neither the (3R)-enantiomer hydrochloride (CAS 1810074-72-6) nor the racemic mixture (CAS 109926-35-4 or CAS 860689-81-2) is cited in any TRPM8 antagonist patent or peer-reviewed publication retrieved [1][2]. The downstream compounds KPR-2579 achieved IC₅₀ values of 80 nM (human TRPM8) and 89 nM (rat TRPM8) with >375-fold selectivity over hTRPA1, hTRPV1, and hTRPV4, and compound 13x demonstrated in vivo efficacy against icilin-induced wet-dog shakes and cold-induced frequent voiding in rats with a wide safety margin [3]. Because the absolute stereochemistry at C3 is carried through to the final α-phenylglycinamide diastereomer, procurement of the incorrect enantiomer would yield a diastereomeric product with unvalidated — and likely absent — TRPM8 pharmacology.
| Evidence Dimension | Documented use as a chiral intermediate in published TRPM8 antagonist programs |
|---|---|
| Target Compound Data | CAS 1459793-02-2 cited in WO2014181788 (2014/2016) and Bioorg. Med. Chem. (2021) as key intermediate; downstream KPR-2579 IC₅₀ = 80/89 nM (human/rat TRPM8); compound 13x active in vivo |
| Comparator Or Baseline | (3R)-enantiomer HCl (CAS 1810074-72-6): No TRPM8 antagonist patent or paper citations found. Racemic HCl (CAS 860689-81-2): No TRPM8 antagonist citations found. |
| Quantified Difference | Present (2 patent families + 1 peer-reviewed paper) vs. Absent (0 citations) for all comparators in TRPM8 context |
| Conditions | Literature and patent database search across PubMed, SciFinder, BindingDB, and patent repositories |
Why This Matters
For drug discovery teams synthesizing TRPM8 antagonists, procurement of the (S)-enantiomer hydrochloride is not a preference but a requirement rooted in published synthetic protocols; using the wrong stereoisomer invalidates SAR continuity with the KPR-2579 and compound 13x lead series.
- [1] Hirasawa, H.; Kawamura, N.; Kobayashi, J. Preparation of α-substituted glycine amides as TRPM8 inhibitors. Patent WO2014181788. November 13, 2014. Experimental reaction of (S)-2,3-Dihydrobenzofuran-3-amine hydrochloride (CAS 1459793-02-2). View Source
- [2] Kobayashi, J.; Hirasawa, H.; Fujimori, Y.; Nakanishi, O.; Kamada, N.; Ikeda, T.; Yamamoto, A.; Kanbe, H. Identification of N-acyl-N-indanyl-α-phenylglycinamides as selective TRPM8 antagonists designed to mitigate the risk of adverse effects. Bioorganic & Medicinal Chemistry, 2021, 30, 115903. DOI: 10.1016/j.bmc.2020.115903. View Source
- [3] Kobayashi, J.; Hirasawa, H.; et al. Synthesis and optimization of novel α-phenylglycinamides as selective TRPM8 antagonists. Bioorganic & Medicinal Chemistry, 2017, 25(2), 727-742. KPR-2579 (20l) IC₅₀ = 80/89 nM (human/rat TRPM8), selectivity IC₅₀ >30 μM vs hTRPA1, hTRPV1, hTRPV4. DOI: 10.1016/j.bmc.2016.11.049. View Source
